Cas no 2413848-91-4 (1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride)
1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanamine;hydrochloride
- 2413848-91-4
- Z4351299902
- EN300-26572353
- 1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride
- 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride
-
- MDL: MFCD32662774
- Inchi: 1S/C8H15N.ClH/c9-5-6-3-7-1-2-8(7)4-6;/h6-8H,1-5,9H2;1H/t6?,7-,8+;
- InChI Key: AHSSGGQTJKKHEJ-OPZYXJLOSA-N
- SMILES: Cl.NCC1C[C@H]2CC[C@H]2C1
Computed Properties
- Exact Mass: 161.0971272g/mol
- Monoisotopic Mass: 161.0971272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 99.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26572353-1g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 1g |
$943.0 | 2023-09-14 | |
| Enamine | EN300-26572353-5g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 5g |
$2732.0 | 2023-09-14 | |
| Enamine | EN300-26572353-10g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 10g |
$4052.0 | 2023-09-14 | |
| Enamine | EN300-26572353-0.05g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 0.05g |
$218.0 | 2023-09-14 | |
| Enamine | EN300-26572353-0.1g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 0.1g |
$326.0 | 2023-09-14 | |
| Enamine | EN300-26572353-0.25g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 0.25g |
$466.0 | 2023-09-14 | |
| Enamine | EN300-26572353-0.5g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 0.5g |
$735.0 | 2023-09-14 | |
| Enamine | EN300-26572353-1.0g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 1.0g |
$943.0 | 2023-07-09 | |
| Enamine | EN300-26572353-2.5g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 2.5g |
$1848.0 | 2023-09-14 | |
| Enamine | EN300-26572353-5.0g |
1-[(1R,5S)-bicyclo[3.2.0]heptan-3-yl]methanamine hydrochloride |
2413848-91-4 | 95% | 5.0g |
$2732.0 | 2023-07-09 |
1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride
Introduction to 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride (CAS No. 2413848-91-4)
1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2413848-91-4, belongs to a class of molecules characterized by its complex bicyclic structure, which contributes to its unique chemical and pharmacological properties. The hydrochloride salt form of this compound enhances its solubility and stability, making it a valuable candidate for further investigation in drug development.
The molecular structure of 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride consists of a bicyclic framework with a specific stereochemical configuration at the 1R and 5S positions. This stereochemistry is critical for the compound's biological activity, as it influences how the molecule interacts with biological targets such as enzymes and receptors. The presence of a hydrochloride moiety further modulates the compound's pharmacokinetic profile, potentially improving its bioavailability and therapeutic efficacy.
In recent years, there has been growing interest in developing novel compounds with complex cyclic structures for their potential applications in treating various diseases. The unique scaffold of 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride makes it an attractive candidate for further exploration in medicinal chemistry. Researchers have been investigating its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases.
One of the most compelling aspects of 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit similar pharmacological effects while also offering new opportunities for chemical optimization. By leveraging computational modeling and high-throughput screening techniques, scientists have been able to identify potential binding interactions between this compound and target proteins. These studies have provided valuable insights into its mechanism of action and have guided the design of more potent derivatives.
The synthesis of 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride presents significant challenges due to its complex stereochemistry. However, advances in synthetic methodology have made it possible to produce this compound with high enantiomeric purity, which is essential for achieving desired biological activity. Techniques such as asymmetric catalysis and chiral resolution have been employed to construct the bicyclic core with the correct stereochemical configuration at the key stereocenters.
Recent preclinical studies have demonstrated promising results regarding the pharmacological properties of 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride. These studies have shown that the compound exhibits significant binding affinity to certain neurotransmitter receptors, suggesting potential applications in treating conditions such as depression and anxiety disorders. Additionally, preliminary in vitro assays have indicated that this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.
The development of novel pharmaceuticals is a highly competitive field, and compounds like 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride play a crucial role in advancing therapeutic options for patients worldwide. The unique structural features and promising pharmacological profile of this compound make it a compelling candidate for further clinical investigation. As research continues to uncover new applications and mechanisms of action, 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride is poised to make significant contributions to the pharmaceutical industry.
In conclusion, 1-(1R,5S)-bicyclo3.2.0heptan-3-ylmethanamine hydrochloride (CAS No. 2413848-91-4) represents an exciting advancement in medicinal chemistry with potential therapeutic applications across multiple disease areas. Its complex bicyclic structure, optimized by the presence of a hydrochloride salt form, offers unique advantages for drug development. As ongoing research continues to elucidate its pharmacological properties and mechanisms of action, this compound holds great promise for improving patient outcomes in the future.
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